molecular formula C18H16ClN3O3 B11366240 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11366240
M. Wt: 357.8 g/mol
InChI Key: KHVQHJNZZMBTQZ-UHFFFAOYSA-N
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Description

4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a chloro-substituted benzamide group and an oxadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the propan-2-yloxy group: This step involves the alkylation of a phenol derivative with isopropyl bromide in the presence of a base.

    Coupling of the oxadiazole and benzamide moieties: This step is typically carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The oxadiazole ring can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group with an amine can yield an amino derivative, while hydrolysis of the amide bond can produce a carboxylic acid and an amine.

Scientific Research Applications

4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has a wide range of scientific research applications, including:

    Medicinal chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological research: It is used as a tool compound to study the mechanisms of action of oxadiazole derivatives and their interactions with enzymes and receptors.

    Industrial applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chloro and propan-2-yloxy groups can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{4-[4-(methoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    4-chloro-N-{4-[4-(ethoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

    4-chloro-N-{4-[4-(butan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide: Similar structure but with a butan-2-yloxy group instead of a propan-2-yloxy group.

Uniqueness

The uniqueness of 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propan-2-yloxy group enhances its lipophilicity and membrane permeability, while the chloro group provides a site for further chemical modifications. The oxadiazole ring contributes to its stability and ability to interact with various biological targets.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

4-chloro-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C18H16ClN3O3/c1-11(2)24-15-9-5-12(6-10-15)16-17(22-25-21-16)20-18(23)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23)

InChI Key

KHVQHJNZZMBTQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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